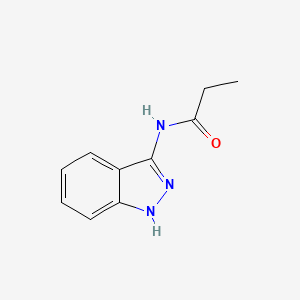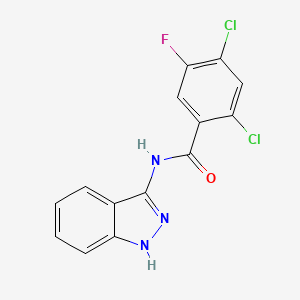
1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential pharmacological properties. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide is not fully understood. However, studies suggest that it may act by inhibiting specific enzymes or proteins involved in various cellular processes. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide has been reported to exhibit various biochemical and physiological effects in different studies. For instance, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide in lab experiments is its potential pharmacological properties. The compound has shown promising results in various studies, making it a potential candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the molecular pathways involved in its pharmacological effects.
将来の方向性
There are several future directions for the research on 1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide. One of the directions is to investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and bacterial infections. Another direction is to further elucidate its mechanism of action and molecular targets. This will provide valuable insights into the cellular processes involved in its pharmacological effects and aid in the development of more potent and selective compounds. Additionally, future research could focus on the optimization of the synthesis method to improve the yield and purity of the compound.
In conclusion, 1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide is a chemical compound that has shown promising results in various scientific research studies. Its potential pharmacological properties make it a potential candidate for drug development. Further research is needed to fully elucidate its mechanism of action and molecular targets, as well as to investigate its potential therapeutic applications in various diseases.
合成法
The synthesis of 1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide has been reported in various studies using different methods. One of the commonly used methods involves the reaction of 2,3-dihydroindole-5-carboxylic acid with thiophene-3-carboxylic acid followed by the addition of sulfonamide and acetic anhydride. The reaction mixture is then heated to yield the desired product. Other methods involve the use of different reagents and catalysts to obtain the compound.
科学的研究の応用
1-(2-Thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities in various in vitro and in vivo studies. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(2-thiophen-3-ylacetyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-21(18,19)12-1-2-13-11(8-12)3-5-16(13)14(17)7-10-4-6-20-9-10/h1-2,4,6,8-9H,3,5,7H2,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHKGBUAQJUSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
![2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)
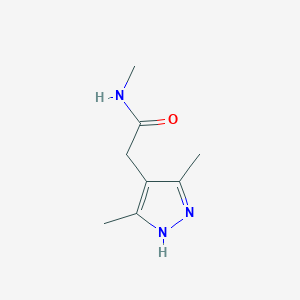
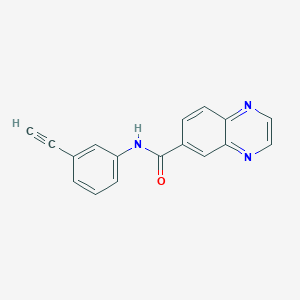
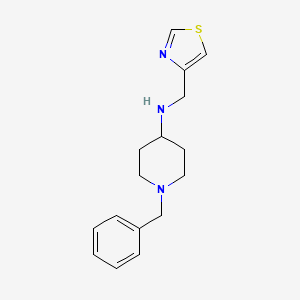
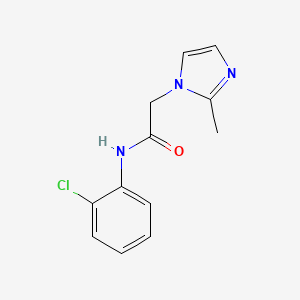

![5-[(4-Chlorophenyl)methyl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7567689.png)
![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)

![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
